6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
6-Bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines a bromine-substituted pyridine ring with a furan moiety and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Cyclization: The brominated intermediate is then subjected to cyclization reactions to form the desired imidazo[4,5-b]pyridine scaffold.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
6-Bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine is unique due to its combination of a bromine-substituted pyridine ring with a furan moiety and an imidazole ring. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H6BrN3O |
---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H6BrN3O/c11-6-4-7-9(12-5-6)14-10(13-7)8-2-1-3-15-8/h1-5H,(H,12,13,14) |
InChI Key |
DNDKQFPZMLSLAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=N3)Br |
Origin of Product |
United States |
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